An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
For distribution to Researchers, Scientists, and Drug Development Professionals.
Foreword: Charting a Course into the Unknown
The piperazine moiety is a cornerstone in modern medicinal chemistry, a privileged scaffold that graces the structures of a multitude of clinically significant therapeutics. Its unique physicochemical properties often impart favorable pharmacokinetics and allow for versatile structural modifications to achieve desired biological activities.[1][2][3][4] The subject of this guide, 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride, is a novel entity within this class. While its precise mechanism of action remains to be fully elucidated, its structural features—a tertiary amine-containing piperazine ring coupled to a sterically hindered propanamide group—suggest several plausible biological targets and pathways.
This document serves as a comprehensive technical guide for the scientific community, outlining a logical and robust framework for the systematic investigation of this compound's mechanism of action. As Senior Application Scientists, we present not just a series of protocols, but a strategic and experience-driven approach to drug discovery, grounded in scientific integrity. Our aim is to equip researchers with the rationale and methodologies necessary to unravel the therapeutic potential of this promising molecule.
Structural and Physicochemical Profile
A thorough understanding of the molecule's physical and chemical properties is the foundation of any mechanistic investigation.
| Property | Value | Significance |
| Molecular Formula | C₈H₁₉Cl₂N₃O | Provides the elemental composition. |
| Molecular Weight | 244.16 g/mol | Influences diffusion and membrane permeability. |
| CAS Number | 288379-50-0 | Unique identifier for the dihydrochloride salt form. |
| Core Moieties | Piperazine, Propanamide | Key structural features likely governing biological activity. |
| Salt Form | Dihydrochloride | Enhances aqueous solubility and stability for formulation.[5] |
The presence of the piperazine ring, a common pharmacophore, suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][3][6] The propanamide functional group introduces a hydrogen bond donor and acceptor, potentially facilitating interactions with enzyme active sites or receptor binding pockets.
Postulated Mechanisms of Action and Investigational Pathways
Given the structural alerts from the piperazine scaffold, several hypotheses for the mechanism of action can be formulated. Piperazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, CNS modulation, anticancer, and anti-inflammatory effects.[1][6][7][8]
Hypothesis 1: Modulation of Central Nervous System (CNS) Receptors
Many piperazine-containing drugs exert their effects by interacting with neurotransmitter systems in the CNS.[6][9]
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Dopamine Receptors (D₂-like): The piperazine moiety is a classic feature of many antipsychotic and antidepressant medications that target dopamine receptors.
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Serotonin Receptors (5-HT): Various subtypes of serotonin receptors, particularly 5-HT₂A, are modulated by piperazine derivatives.[10]
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Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a range of neurological functions and are known to be targets for piperazine-containing compounds.[11]
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Glycine Transporter 1 (GlyT-1): Inhibition of GlyT-1 can modulate glutamatergic neurotransmission and is a target for treating schizophrenia.[12]
Caption: Workflow for CNS target identification and validation.
Hypothesis 2: Anticancer Activity via Cell Cycle Regulation or Apoptosis Induction
A structurally related compound, 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride, has been suggested as a potential inhibitor of the MDM2-p53 interaction.[5] This provides a strong rationale for investigating the anticancer potential of 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Inhibition of the MDM2-p53 interaction stabilizes p53, leading to the activation of downstream pro-apoptotic pathways.
Caption: Hypothesized inhibition of the p53-MDM2 pathway.
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Cell Viability Assays:
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Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.
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Method: Treat a panel of cancer cell lines (e.g., with wild-type vs. mutant p53) with increasing concentrations of the compound for 48-72 hours. Assess cell viability using an MTT or CellTiter-Glo® assay.
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Data Analysis: Calculate IC₅₀ values for each cell line.
-
-
MDM2-p53 Interaction Assay:
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Objective: To directly measure the inhibition of the MDM2-p53 protein-protein interaction.
-
Method: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA)-based assay with recombinant MDM2 and p53 proteins.
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Data Analysis: Determine the IC₅₀ for the disruption of the interaction.
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-
Western Blot Analysis:
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Objective: To assess the downstream effects of MDM2 inhibition on p53 and its target proteins.
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Method: Treat cancer cells with the compound for various time points. Lyse the cells and perform SDS-PAGE followed by immunoblotting for p53, MDM2, p21, and Bax.
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Expected Outcome: An increase in p53, p21, and Bax protein levels.
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-
Cell Cycle and Apoptosis Assays:
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Objective: To determine the effect of the compound on cell cycle progression and apoptosis induction.
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Method: For cell cycle analysis, treat cells, fix, stain with propidium iodide, and analyze by flow cytometry. For apoptosis, use an Annexin V/PI staining kit followed by flow cytometry.
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Expected Outcome: Accumulation of cells in the G1 or G2/M phase and an increase in the percentage of apoptotic cells.
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Broad Spectrum Pharmacological Profiling
To ensure a comprehensive understanding and to de-risk potential off-target effects, a broad pharmacological screen is essential.
| Assay Class | Examples | Rationale |
| Enzyme Inhibition Panels | Kinases, Proteases, Phosphatases | The piperazine scaffold is present in some kinase inhibitors.[5] |
| GPCR Binding Panels | Adrenergic, Histaminergic, Muscarinic Receptors | To identify potential off-target activities that could lead to side effects. |
| Ion Channel Panels | hERG, Sodium, Calcium Channels | Crucial for assessing cardiovascular safety. |
| Anti-inflammatory Assays | COX-1/COX-2 Inhibition, Cytokine Release Assays | Piperazine derivatives have shown anti-inflammatory properties.[1][7] |
| Antimicrobial Assays | Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi | Piperazine-containing compounds can exhibit antimicrobial activity.[1][8] |
Preclinical Development Considerations
A successful mechanistic investigation must be integrated with early-stage drug development activities.
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ADME (Absorption, Distribution, Metabolism, Excretion) Profiling: In vitro assays such as Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding are critical to predict the in vivo behavior of the compound.
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In Vivo Efficacy Models: Based on the in vitro findings, select appropriate animal models to test the therapeutic efficacy of the compound. For example, if anticancer activity is confirmed, a xenograft model using a sensitive cancer cell line would be the next logical step.
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Toxicology Assessment: Preliminary toxicity studies in cell lines and, subsequently, in rodents are necessary to establish a safety profile.
Conclusion and Future Directions
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a compound of interest due to its novel structure featuring the versatile piperazine scaffold. While its mechanism of action is currently undefined, this guide provides a robust, multi-pronged strategy for its elucidation. The proposed investigational pathways, focusing on CNS modulation and anticancer activity, are based on the well-established pharmacology of piperazine derivatives and structural analogy.
The successful execution of the outlined experimental workflows will not only reveal the primary mechanism of action but also provide a comprehensive pharmacological profile, paving the way for its potential development as a novel therapeutic agent. The scientific community is encouraged to adopt this systematic approach to unlock the full potential of this and other novel chemical entities.
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